6-Chloro-7-methoxy-1H-indazole

Anti-infective drug discovery Helicobacter pylori Enzyme inhibition

Medicinal chemistry programs often face delays synthesizing position-specific indazoles with optimal steric and electronic profiles. This 6-chloro-7-methoxy-1H-indazole solves that pain point directly. - **Validated potency:** 83 nM IC50 against H. pylori urease, enabling gastric therapeutic research. - **SAR-ready scaffold:** Pre-optimized C6 position eliminates a synthetic step for kinase (Tpl2, JNK3) or nNOS inhibitor campaigns. - **Balanced properties:** cLogP ~1, MW 182.61, Lipinski-compliant for fragment-based or lead optimization.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B11762103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methoxy-1H-indazole
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1NN=C2)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-8-6(9)3-2-5-4-10-11-7(5)8/h2-4H,1H3,(H,10,11)
InChIKeyBPDFBPMRJSAELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-methoxy-1H-indazole: Baseline Characterization


6-Chloro-7-methoxy-1H-indazole (CAS 1427369-59-2) is a disubstituted 1H-indazole derivative bearing a chlorine atom at position 6 and a methoxy group at position 7 on the indazole ring system . This heteroaromatic bicyclic compound, with molecular formula C8H7ClN2O and molecular weight 182.61 g/mol, adopts the energetically favored 1H-tautomeric form characteristic of indazoles [1]. The specific substitution pattern imparts distinct physicochemical properties that differentiate it from other indazole positional isomers and serves as a versatile intermediate or tool compound in medicinal chemistry research targeting enzyme inhibition, particularly in oncology and anti-infective programs .

6-Chloro-7-methoxy-1H-indazole vs. Generic Indazoles


The indazole scaffold exhibits broad biological activity, but substitution pattern critically determines target engagement, selectivity, and physicochemical properties [1]. Positional isomers with identical substituents at different ring positions—such as 7-chloro-6-methoxy-1H-indazole or 5-chloro-7-methoxy-1H-indazole—present distinct steric and electronic environments that fundamentally alter binding pocket complementarity and metabolic stability [2]. In the 6-chloro-7-methoxy configuration, the electron-withdrawing chloro substituent at C6 polarizes the aromatic ring while the electron-donating methoxy at C7 participates in hydrogen bonding interactions; swapping these groups reverses the dipole orientation and may ablate target binding . Similarly, substituting the methoxy with a smaller hydroxyl group alters both hydrogen bonding capacity and lipophilicity, while replacement with larger alkoxy groups introduces steric hindrance incompatible with many binding pockets [3]. These structural nuances render generic indazole substitution scientifically invalid for projects requiring reproducible pharmacology.

6-Chloro-7-methoxy-1H-indazole: Comparative Evidence


Urease Inhibition: vs. Structural Analogs

In direct enzymatic assays against Helicobacter pylori urease, 6-chloro-7-methoxy-1H-indazole demonstrates an IC50 of 83 nM under cell-free conditions [1]. This value represents potent inhibition, far exceeding that of many non-chlorinated indazole derivatives which typically exhibit IC50 values in the micromolar range. The presence of the 6-chloro substituent is structurally critical, as its absence in the parent 7-methoxyindazole yields substantially weaker activity [2].

Anti-infective drug discovery Helicobacter pylori Enzyme inhibition

Selective nNOS Inhibition: vs. 7-Methoxyindazole

7-Methoxyindazole (7-MI), the non-chlorinated analog of 6-chloro-7-methoxy-1H-indazole, has been extensively characterized as the most active neuronal nitric oxide synthase (nNOS) inhibitor among methoxyindazole isomers, with demonstrated selectivity toward constitutive nNOS (NOS I) and endothelial NOS (NOS III) isoforms over inducible NOS II [1]. The 6-chloro-7-methoxy-1H-indazole compound retains this favorable nNOS inhibition profile while the electron-withdrawing chloro substituent is expected to further modulate potency and metabolic stability relative to the parent 7-MI [2].

Neuronal nitric oxide synthase CNS drug discovery Isoform selectivity

Lipophilicity Tuning: vs. Phenol Bioisostere

The indazole core serves as an established bioisostere for phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism . 6-Chloro-7-methoxy-1H-indazole further refines this property profile: the 6-chloro substituent increases lipophilicity relative to unsubstituted 7-methoxyindazole, while the calculated partition coefficient (cLogP ~1) maintains aqueous solubility within a tractable range for both biochemical and cell-based assays . This contrasts favorably with more lipophilic indazole derivatives bearing multiple halogen substituents, which may exhibit problematic solubility profiles.

Medicinal chemistry ADME optimization Physicochemical property design

Kinase Inhibition SAR: C6-Substitution Advantage

Structure-activity relationship studies across multiple indazole-based kinase inhibitor programs reveal that aryl substituents at the C3 and C6 positions of the indazole core are critical determinants of inhibitory potency . The 6-chloro substitution in 6-chloro-7-methoxy-1H-indazole directly occupies this pharmacophoric position, distinguishing it from indazole derivatives lacking C6 substitution or bearing alternative halogens at this position. Indazole compounds with C6 chloro substitution have been identified as privileged kinase inhibitor scaffolds in programs targeting Tpl2 kinase, JNK3, and Aurora kinases, with SAR modifications at C3 and C5/C6 producing compounds with nanomolar cellular potency [1][2].

Kinase drug discovery Cancer therapeutics Structure-activity relationship

6-Chloro-7-methoxy-1H-indazole: Key Applications


H. pylori Urease Inhibitor Discovery

Given its validated nanomolar IC50 (83 nM) against H. pylori urease [1], 6-chloro-7-methoxy-1H-indazole serves as a compelling starting point or tool compound for projects targeting gastric ulcer and gastric cancer therapeutics. The potency advantage relative to non-chlorinated indazole analogs (which exhibit micromolar activity at best) justifies its selection over structurally simpler, lower-cost indazole derivatives. Procurement should prioritize this compound when enzyme inhibition potency is the primary screening criterion rather than cost per gram.

nNOS-Targeted CNS Drug Discovery

The established nNOS inhibitory activity and isoform selectivity of the 7-methoxyindazole scaffold [2] positions 6-chloro-7-methoxy-1H-indazole as a logical next-generation derivative for neuroscience programs targeting pain, neurodegeneration, or neuropsychiatric disorders. The added 6-chloro substituent provides a synthetic handle for further derivatization while potentially enhancing metabolic stability compared to the parent 7-MI. This compound is particularly valuable when isoform-selective nNOS inhibition is required to avoid the cardiovascular liabilities associated with non-selective NOS inhibitors.

Kinase Inhibitor Lead Optimization in Oncology

SAR evidence across multiple kinase targets (Tpl2, JNK3, Aurora) establishes that C6-substituted indazoles consistently outperform their unsubstituted counterparts in achieving nanomolar cellular potency [3]. 6-Chloro-7-methoxy-1H-indazole provides a pre-optimized starting scaffold that already incorporates this critical pharmacophoric element. For medicinal chemistry teams initiating kinase inhibitor campaigns, procuring this compound eliminates a synthetic step (C6 chlorination) and accelerates SAR exploration at other positions (C3 functionalization, N1/N2 alkylation).

Balanced Property Fragment for Lead Optimization

With a calculated cLogP of approximately 1 and moderate molecular weight (182.61 g/mol), 6-chloro-7-methoxy-1H-indazole occupies a balanced property space suitable for fragment-based drug discovery or as a building block for larger libraries . Unlike heavily halogenated indazole derivatives that introduce excessive lipophilicity and solubility challenges, or the fully unsubstituted indazole core that offers insufficient binding affinity, this compound strikes a pragmatic balance that aligns with Lipinski compliance and early-stage ADME risk mitigation. Procurement is recommended for teams requiring a versatile indazole intermediate that can progress through lead optimization without major property liability correction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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